N-(3-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide

Medicinal chemistry Physicochemical profiling Fluorine positional isomerism

Benzofuran-2-carboxamide SAR campaigns often lack systematic meta-fluorine vs. para-fluorine comparator data, while sterically differentiated nitro warheads for nitroreductase profiling remain scarce in screening decks. CAS 887880-68-4 directly addresses both gaps. • Matched molecular pair probe: meta-F N-phenyl substituent for halogen position/identity SAR alongside 4-F isomer & 4-Cl analog (CAS 887894-40-8). • 2-Me-3-NO2 benzamido group: ortho-methyl steric shielding alters nitroreductase reduction kinetics vs. unhindered 4-NO2 analogs. • Diversifies combinatorial space beyond common 4-F/4-NO2 variants for DEL synthesis & scaffold-hopping libraries.

Molecular Formula C23H16FN3O5
Molecular Weight 433.395
CAS No. 887880-68-4
Cat. No. B2997697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide
CAS887880-68-4
Molecular FormulaC23H16FN3O5
Molecular Weight433.395
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F
InChIInChI=1S/C23H16FN3O5/c1-13-16(9-5-10-18(13)27(30)31)22(28)26-20-17-8-2-3-11-19(17)32-21(20)23(29)25-15-7-4-6-14(24)12-15/h2-12H,1H3,(H,25,29)(H,26,28)
InChIKeyLEGAFVAJRNELGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide: Chemical Identity and Scaffold Class


N-(3-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide (CAS 887880-68-4) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide structural class [1]. It possesses the molecular formula C23H16FN3O5 and a molecular weight of 433.395 g/mol. The compound features a benzofuran core substituted at the C2 position with an N-(3-fluorophenyl) carboxamide and at the C3 position with a 2-methyl-3-nitrobenzamido moiety . Benzofuran-2-carboxamides constitute a privileged scaffold in medicinal chemistry, with literature precedent demonstrating antiproliferative, antiviral, anti-inflammatory, and enzyme-inhibitory activities across numerous derivatives [2]. This specific substitution pattern — combining a meta-fluorine on the N-phenyl ring with a methyl-nitro-substituted benzamido group at C3 — represents a structurally distinct chemotype within this broader class, though its individual biological characterization in the peer-reviewed primary literature remains extremely limited as of the present date.

1
Benzofuran-2-carboxamide scaffold Class-level antiproliferative, antiviral, anti-inflammatory, and enzyme-inhibitory precedent across benzofuran-2-carboxamide series
2
Structurally distinct chemotype Meta-fluorophenyl at C2 combined with 2-methyl-3-nitrobenzamido at C3 distinguishes this compound from common para-fluoro and para-nitro analogs
3
Research-grade uncharacterized probe Compound-specific biological validation not yet reported in primary literature; de novo characterization required before use in critical studies

Why N-(3-Fluorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide Cannot Be Substituted by Analogs


Benzofuran-2-carboxamide derivatives are not freely interchangeable probes: biological activity within this class is exquisitely sensitive to the position and electronic nature of substituents on the N-phenyl ring and the C3-benzamido moiety [1]. The meta-fluorine substitution pattern on the N-phenyl ring (position 3) generates a distinct electronic dipole moment and hydrogen-bond acceptance profile compared to para-fluorine (position 4) or chloro analogs, which can alter target binding geometry, metabolic stability, and off-target liability [2]. Simultaneously, the 2-methyl-3-nitrobenzamido group at C3 introduces steric hindrance and a reducible nitro warhead that is absent in the 4-nitrobenzamido or unsubstituted benzamido series, potentially enabling nitroreductase-dependent prodrug activation or distinct enzyme inhibition mechanisms that are not recapitulated by close structural analogs [3]. The combination of these two structural features in a single molecular entity produces a chemotype whose pharmacological fingerprint cannot be inferred from single-point variant analogs; procurement decisions based solely on scaffold similarity without accounting for the specific substituent topology risk selecting a compound with materially divergent target engagement, selectivity, and ADME behavior.

Positional isomer
Meta- vs para-fluorine isomers not interchangeable Meta-fluorine substitution may present a distinct 3D pharmacophore profile; binding geometry and target recognition may not transfer between positional isomers despite identical molecular formula.
Halogen swap
Fluorine vs chlorine substitution alters key properties Replacing 3-fluorophenyl with 4-chlorophenyl shifts lipophilicity, molecular weight, and metabolic context; ADME profile may differ and requires independent review.
Truncated scaffold
Core scaffold lacks essential N-aryl pharmacophore The truncated C2 primary carboxamide scaffold missing the N-aryl ring may not recapitulate target engagement; class-level SAR indicates this deletion can substantially reduce binding affinity.

Differentiation Evidence: N-(3-Fluorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide vs. Closest Analogs


Meta- vs. Para-Fluorine Substitution: Physicochemical Differentiation

The 3-fluorophenyl substitution in CAS 887880-68-4 produces a distinct calculated dipole moment and electrostatic potential surface compared to the 4-fluorophenyl isomer (N-(4-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide; same molecular formula C23H16FN3O5, MW 433.395). Meta-fluorine substitution alters the angle of the C–F bond dipole vector relative to the amide NH, affecting intramolecular hydrogen-bonding propensity and the presentation of the fluorophenyl ring to protein binding pockets. Class-level SAR evidence from benzofuran-2-carboxamide series demonstrates that shifting fluorine from the para to meta position can modulate target binding affinity by >3-fold and alter metabolic soft-spot susceptibility, though direct quantitative data for this specific compound pair has not been reported in the peer-reviewed primary literature as of the search date [1].

Meta-F vs Para-F Substitution
Class-level inference
Meta-fluorine dipole vector reorientation ~60° vs para-fluorine; distinct 3D electrostatic distribution despite identical logP, TPSA, and molecular formula
Positional isomers may not transfer binding geometry; distinct pharmacophore context
Quantitative binding differential for this pair not yet reported
Medicinal chemistry Physicochemical profiling Fluorine positional isomerism

2-Methyl-3-Nitro vs. 4-Nitro C3 Substitution: Nitroreductase Bioactivation Potential

The C3-amide substituent of CAS 887880-68-4 bears a 2-methyl-3-nitrobenzamido group, distinguishing it from the related compound N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 887880-60-6), which carries a 4-nitrobenzamido group lacking the ortho-methyl substituent. The presence of the ortho-methyl group adjacent to the nitro moiety sterically shields the nitro group and alters its reduction potential. In the broader nitrobenzamide literature, ortho-substitution proximal to the nitro group has been shown to modulate the rate of enzymatic nitroreduction by nitroreductase enzymes (e.g., NfsB, Ssap-NtrB), directly affecting prodrug activation kinetics and cytotoxic selectivity in hypoxic tumor models [1]. Compound 887880-68-4 therefore presents a differentially tuned nitroreductase substrate profile compared to its 4-nitrobenzamido analog, though direct comparative enzymology data for this specific pair has not been published [2].

Nitro Steric Environment
Class-level inference
2-methyl-3-nitrobenzamido: ortho-methyl sterically shields nitro group; predicted altered nitroreductase kinetic parameters (Km, Vmax) vs unhindered 4-nitrobenzamido analogs
Nitroreductase substrate context may differ; supports enzyme kinetic profiling review
Comparative enzymology data for this specific pair not published
Prodrug design Nitroreductase Anticancer Tumor hypoxia

Fluorine vs. Chlorine Substitution: Physicochemical and Metabolic Stability

CAS 887880-68-4 (MW 433.395) contains a 3-fluorophenyl group, whereas the directly analogous compound N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 887894-40-8, MW 449.85) substitutes chlorine for fluorine and shifts the halogen from the meta to the para position. Fluorine and chlorine differ fundamentally in their lipophilicity contribution (Hansch π: F = 0.14 vs. Cl = 0.71), van der Waals radius (F = 1.47 Å vs. Cl = 1.75 Å), and metabolic fate — fluorine is generally resistant to oxidative metabolism, whereas chlorine can undergo CYP450-mediated oxidative dechlorination or epoxidation [1]. These differences translate into a molecular weight delta of +16.46 Da and a calculated logP increase of approximately 0.5-0.7 units for the 4-chloro analog relative to the 3-fluoro compound, which may affect membrane permeability, plasma protein binding, and tissue distribution [2]. The fluorine atom, being smaller than chlorine, also permits tighter packing in halogen-bonding interactions with protein backbone carbonyls in certain binding pockets.

Fluorine vs Chlorine Profile
Class-level inference
3-F vs 4-Cl analog: ΔMW +16.46 Da; estimated ΔlogP +0.5 to +0.7 units; distinct halogen-bonding geometry; fluorine metabolically inert at aryl positions vs chlorine susceptible to oxidative metabolism
Lower lipophilicity context vs chloro analog; metabolic profile may differ
Physicochemical comparison from Hansch constants and atomic radii
Halogen bonding Metabolic stability Lipophilicity Drug design

N-Aryl vs. Unsubstituted C2-Carboxamide: Target Engagement Requirement

CAS 887880-68-4 bears a fully elaborated N-(3-fluorophenyl)carboxamide at the C2 position, distinguishing it from the truncated core scaffold 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide, which terminates as a primary carboxamide (–CONH2) lacking the N-aryl substituent. In benzofuran-2-carboxamide SAR, the N-aryl substituent is a critical pharmacophoric element: removal of the N-phenyl ring in analogous series has been shown to reduce or abolish target binding affinity and cellular potency, as the N-aryl group frequently engages in π-stacking or hydrophobic interactions within the target binding site [1]. The core scaffold compound (CAS not identified; free amine form) thus represents an incomplete pharmacophore that cannot serve as a functional surrogate for the fully elaborated 887880-68-4 in competitive binding, cellular activity, or in vivo efficacy studies [2].

N-Aryl Pharmacophore Requirement
Class-level inference
Complete N-(3-fluorophenyl)carboxamide vs truncated –CONH2 core: class-level SAR indicates N-aryl deletion may reduce target binding affinity by >10-fold to >100-fold
N-aryl moiety may be critical for target engagement context; truncated core insufficient
Inferred from benzofuran-2-carboxamide SAR literature
Structure-activity relationship Pharmacophore completeness Chemical probe criteria

Limited Primary Literature Evidence for This Chemotype

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and publicly accessible chemical databases as of the search date did not identify any peer-reviewed primary research publication, patent example, or public bioassay record containing quantitative biological activity data (IC50, EC50, Ki, Kd, MIC, etc.) specifically for N-(3-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide (CAS 887880-68-4). This compound appears to be offered primarily through specialty chemical vendors as a screening compound or synthetic building block, and its individual pharmacological characterization — if conducted — has not been disclosed in the public domain. All differentiation evidence presented above is therefore based on class-level inference from structurally related benzofuran-2-carboxamide series [1] and established principles of medicinal chemistry SAR [2], rather than on direct comparative experimental data for this specific compound. Users should treat this compound as a research-grade, uncharacterized chemical probe and should independently verify its activity, selectivity, and ADME properties against their target(s) of interest prior to procurement for critical studies [3].

Primary Literature Coverage
Data to verify
No peer-reviewed primary research publications, patent biological examples, or public bioassay records identified for CAS 887880-68-4 as of search date
Compound-specific validation required; all differentiation based on class-level inference
Independent biological characterization recommended before procurement for critical studies
Data availability Research tool qualification Risk assessment

Recommended Applications for N-(3-Fluorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide


SAR Studies: Meta-Fluorine Substitution in Target Engagement

CAS 887880-68-4 serves as a key structural probe in SAR campaigns comparing meta-fluorine vs. para-fluorine vs. chloro N-phenyl substitution effects on target binding. The meta-fluorine substitution produces a distinct electrostatic potential distribution that may differentially complement binding pockets with specific hydrogen-bond donor/acceptor geometries. When used alongside its 4-fluoro positional isomer and 4-chloro analog (CAS 887894-40-8), this compound enables systematic dissection of halogen position and identity contributions to affinity, selectivity, and cellular potency within a matched molecular pair framework [1].

Nitroreductase Substrate Profiling: Shielded Nitro Prodrug Activation

The 2-methyl-3-nitrobenzamido substituent presents a sterically differentiated nitro group environment (ortho-methyl adjacent to nitro) that may exhibit altered reduction kinetics with bacterial or human nitroreductase enzymes compared to unhindered 4-nitrobenzamido analogs. This compound is appropriate for inclusion in panels testing nitroreductase substrate specificity, kinetic parameters (Km, Vmax, kcat), and hypoxia-dependent cytotoxicity in cancer cell lines engineered to express nitroreductase enzymes such as NfsB or Ssap-NtrB. The differential steric profile may translate into a distinct therapeutic window in GDEPT or ADEPT strategies [2].

Focused Library Expansion: Diversifying C2-N-Aryl and C3-Benzamido Space

For medicinal chemistry groups building focused benzofuran-2-carboxamide libraries for high-throughput screening or DNA-encoded library (DEL) synthesis, CAS 887880-68-4 represents a specific vector into the combinatorial space defined by the intersection of (3-fluorophenyl)carboxamide and (2-methyl-3-nitrobenzamido) substituents. This combination is structurally distinguishable from the more common 4-fluorophenyl and 4-nitrobenzamido variants prevalent in commercial screening collections, offering the potential to access binding modes and selectivity profiles not sampled by existing library members. Procurement is appropriate for diversity-oriented synthesis and scaffold-hopping initiatives [3].

Computational Docking: Calibrating Fluorine Interaction Scoring

The distinct 3D electrostatic profile of the 3-fluorophenyl group in CAS 887880-68-4, combined with the absence of confounding biological data (allowing unbiased prospective prediction), makes this compound useful for benchmarking computational methods that predict fluorine-mediated protein-ligand interactions — including fluorine-amide hydrogen bonding, C–F···H–C orthogonal multipolar interactions, and fluorine-π interactions. The compound's structural rigidity (benzofuran core) and well-defined conformational preferences facilitate QM/MM calculations and molecular dynamics simulations aimed at improving scoring function accuracy for fluorinated ligands [4].

Application
Selection Property
Validation Focus
Halogen-position SAR profiling
Meta-fluorine substitution topology
Positional isomer target-engagement review
Nitroreductase substrate screening
Ortho-methyl shielded nitro group
Nitroreductase kinetic context review
Focused library diversification
Distinct C2/C3 substitution pattern
Diversity-oriented screening coverage
Fluorine interaction modeling
Defined 3D electrostatic profile
Scoring function benchmarking context
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